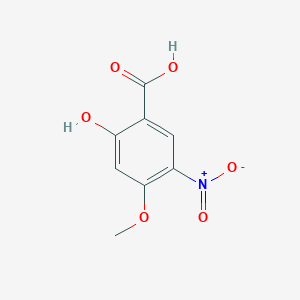

2-Hydroxy-4-methoxy-5-nitrobenzoic acid

Descripción general

Descripción

2-Hydroxy-4-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO6 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and nitro functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-5-nitrobenzoic acid typically involves the nitration of 4-methoxybenzoic acid followed by hydroxylation. One common method includes the nitration of 4-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting this compound is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-4-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of 2-hydroxy-4-methoxy-5-aminobenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2-Hydroxy-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups contribute to its overall reactivity and ability to form hydrogen bonds with target molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-4-nitrobenzoic acid: Lacks the methoxy group, leading to different chemical properties and reactivity.

4-Methoxy-2-nitrobenzoic acid: Similar structure but with different positioning of functional groups, affecting its reactivity and applications.

5-Methoxy-2-nitrobenzoic acid: Another isomer with distinct properties due to the different arrangement of functional groups.

Uniqueness

2-Hydroxy-4-methoxy-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and nitro groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

Overview

2-Hydroxy-4-methoxy-5-nitrobenzoic acid (HMBA) is an organic compound with the molecular formula C₈H₇N₁O₆. It is a derivative of benzoic acid characterized by the presence of hydroxyl, methoxy, and nitro functional groups. This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities, including antimicrobial , anti-inflammatory , and antidiabetic properties.

Chemical Structure and Properties

The structural characteristics of HMBA contribute to its biological activity. The presence of the hydroxyl (-OH) group increases its polarity, enhancing solubility in biological systems. The methoxy (-OCH₃) group can influence its reactivity and interaction with biological targets, while the nitro (-NO₂) group is known for its ability to form reactive intermediates.

Antimicrobial Activity

Research indicates that HMBA exhibits promising antimicrobial properties. It has been studied for its effectiveness against various pathogens, suggesting potential applications in treating infections. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

HMBA has demonstrated anti-inflammatory activity in several studies. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process. This property positions HMBA as a candidate for developing treatments for inflammatory diseases.

Antidiabetic Effects

A significant body of research has focused on the antidiabetic effects of HMBA. A study involving streptozotocin-induced diabetic rats showed that administration of HMBA significantly reduced blood glucose levels and improved insulin sensitivity. The compound was found to restore membrane-bound Ca²⁺ ATPase activity, which is crucial for cellular function and glucose metabolism .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antidiabetic | Reduces blood glucose; improves insulin levels |

The biological effects of HMBA can be attributed to its interaction with specific molecular targets within cells:

- Antioxidant Activity : HMBA may act as an antioxidant, reducing oxidative stress by scavenging free radicals, which is particularly beneficial in diabetic conditions.

- Enzyme Modulation : The compound influences the activity of enzymes such as Ca²⁺ ATPase, which plays a role in maintaining cellular homeostasis and regulating glucose uptake.

- Cell Membrane Interaction : The structural components of HMBA allow it to interact with cell membranes, potentially altering permeability and influencing cellular signaling pathways.

Case Studies

- Diabetes Study : In a controlled experiment with diabetic rats, HMBA was administered at a dosage of 500 µg/kg for seven weeks. Results indicated a significant decrease in plasma glucose levels and an increase in insulin levels compared to untreated controls. This study highlights HMBA's potential as a therapeutic agent for managing diabetes .

- Inflammation Model : Another study explored the anti-inflammatory effects of HMBA using lipopolysaccharide (LPS)-induced inflammation in animal models. Treatment with HMBA resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its utility in inflammatory disease management .

Comparison with Similar Compounds

HMBA shares structural similarities with other benzoic acid derivatives but exhibits unique properties due to its specific functional groups.

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Hydroxy-4-nitrobenzoic acid | Lacks methoxy group | Different reactivity |

| 4-Methoxy-2-nitrobenzoic acid | Different positioning of functional groups | Varies in pharmacological effects |

Propiedades

IUPAC Name |

2-hydroxy-4-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-7-3-6(10)4(8(11)12)2-5(7)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJMZHXWMUSUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.